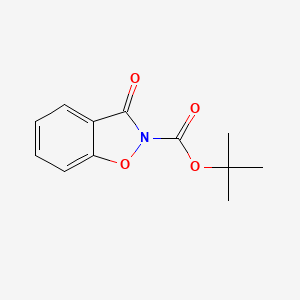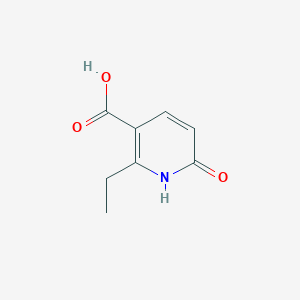
t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate (t-BuOOH) is a versatile organic compound that has been used in a variety of scientific research applications. It has a wide range of properties that make it an attractive molecule for laboratory experiments and research studies.
Aplicaciones Científicas De Investigación
T-BuOOH has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. It has also been used as a starting material in the synthesis of pharmaceuticals, such as anti-cancer drugs, and as a model compound for drug discovery studies.
Mecanismo De Acción
T-BuOOH acts as a catalyst in organic reactions by forming an intermediate complex with the reactants. This complex can then be rapidly converted into the desired product. In addition, t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate can act as a reducing agent, which can be used to reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
T-BuOOH has been shown to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which can protect cells from oxidative damage. It has also been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. In addition, t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate has been found to have anti-cancer activity, which may be due to its ability to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-BuOOH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate can be toxic if inhaled or ingested, and it can be corrosive to certain metals. Therefore, it is important to take proper safety precautions when handling t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate.
Direcciones Futuras
There are several potential future directions for research involving t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate. For example, further research could be conducted to explore its potential as a drug delivery system. In addition, further studies could be conducted to investigate its potential as an anti-cancer agent. Finally, further research could be conducted to explore its potential as a catalyst in organic synthesis.
Métodos De Síntesis
T-BuOOH is synthesized in a three-step process. First, the benzoxazole ring is formed by the condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of an acid catalyst. The second step involves the oxidation of the benzoxazole ring with t-butyl hydroperoxide, which yields the t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate product. Finally, the t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate is purified with recrystallization.
Propiedades
IUPAC Name |
tert-butyl 3-oxo-1,2-benzoxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2,3)16-11(15)13-10(14)8-6-4-5-7-9(8)17-13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHZLVVBWUINSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)